N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a thioacetamide backbone linked to substituted imidazole and dichlorophenyl groups. Its structure combines electron-withdrawing substituents (3,4-dichlorophenyl and 4-nitrophenyl) with a sulfur-containing acetamide moiety, which is critical for its bioactivity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O3S/c18-14-6-1-11(9-15(14)19)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHFTAUKBOEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C15H13Cl2N3O2S
- Molecular Weight : 364.25 g/mol
The structure features a dichlorophenyl group and a nitrophenyl imidazole moiety, which are known to contribute to its biological activities.
Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms, including:
- Cytotoxicity : Inducing apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth of various cancer cell lines.
- Modulation of Enzymatic Activity : Interacting with specific enzymes involved in cancer progression.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Alam et al. (2011) reported that related thiadiazole derivatives exhibited significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Dawood et al. (2013) synthesized pyrazole-based thiadiazoles and found moderate-to-high anticancer activity against HepG2, MCF-7, and A549 cell lines, with some compounds exhibiting IC50 values as low as 8.107 μM .
- Rezaei et al. (2017) demonstrated that derivatives containing a 4-nitrobenzoyl moiety showed promising anticancer activity with IC50 values ranging from 23.83 to 27.21 μM against MCF-7 and HT-29 cell lines .
Data Table: Anticancer Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | HepG2 | 8.107 | |
| Compound C | MCF-7 | 23.83 |
Case Studies
A detailed examination of specific case studies highlights the effectiveness of this compound in inducing apoptosis in cancer cells:
- Study on Apoptosis Induction : Research indicated that compounds with similar structures activated caspases involved in apoptosis pathways, suggesting that this compound may also induce apoptosis through caspase activation .
- Cytotoxicity Assessment : A series of experiments using MTT assays demonstrated that this compound effectively inhibited cell viability in various cancer types, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
Compound A: N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide
- Structural Differences : Replaces the 3,4-dichlorophenyl group with a benzothiazol-2-yl moiety and introduces a 4,5-dimethylimidazole core.
- Bioactivity: Exhibited cytotoxic effects against C6 glioma and HepG2 liver carcinoma cell lines (IC₅₀: ~15.67 µg/mL via C6) .
Compound B : N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- Structural Differences : Substitutes 3-chlorophenyl and 3-nitrophenyl groups instead of 4-nitrophenyl and 3,4-dichlorophenyl.
Table 1: Structural and Electronic Comparison
Analogues with Alternative Heterocyclic Cores
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Replaces the imidazole-thioacetamide moiety with a thiazole ring.
- Bioactivity: Not explicitly tested, but its crystal structure reveals strong N–H⋯N hydrogen bonding (R₂²(8) motif), which may influence solubility and stability .
Compound D : Tetra-aryl imidazole derivatives
Table 2: Heterocyclic Core Impact on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
